Fmoc-alpha-Me-D-Cys(Trt)-OH
Description
Contextualization within Non-Canonical Amino Acid Research
While the 20 proteinogenic amino acids provide the fundamental blueprint for life, their inherent properties can limit the therapeutic potential of peptides. acs.org Non-canonical amino acids (ncAAs), which are not among the 20 standard amino acids, offer a vast and largely unexplored chemical space for peptide design. acs.orgnih.govacs.org The incorporation of ncAAs can introduce novel functionalities, enhance metabolic stability, and improve the pharmacokinetic profiles of peptide-based drugs. nih.govacs.org Fmoc-α-Me-D-Cys(Trt)-OH is a prime example of an ncAA that provides medicinal chemists with a powerful tool to construct peptides with tailored properties. nih.gov The inspiration for using ncAAs often comes from nature itself, where non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides exhibit a wide array of unique amino acid architectures. acs.org
Significance of Alpha-Methylation for Peptide Conformational Control
A key feature of Fmoc-α-Me-D-Cys(Trt)-OH is the methylation at the alpha-carbon. This seemingly minor modification has profound implications for the conformational properties of the resulting peptide. The presence of the methyl group restricts the rotational freedom around the peptide backbone, thereby favoring specific secondary structures, such as helices. nih.govnih.gov This conformational constraint can lead to several advantages, including:
Enhanced Stability: By locking the peptide into a more rigid conformation, alpha-methylation can protect against enzymatic degradation. enamine.netlifetein.com
Improved Target Binding: A pre-organized, conformationally stable peptide can exhibit higher binding affinity and specificity for its biological target. enamine.net
Reduced Aggregation: In some cases, alpha-methylation can prevent the undesirable aggregation of peptides. acs.org
Research has shown that alpha-methylated amino acids are potent inducers of helical structures, promoting the formation of hydrogen bonds within the peptide backbone. nih.gov While alpha-methyl alanine (B10760859) has been extensively studied, the effects of other alpha-methylated amino acids are an active area of investigation. nih.gov
The table below summarizes the key properties of Fmoc-α-Me-D-Cys(Trt)-OH.
| Property | Value |
| CAS Number | 725728-37-0 iris-biotech.deadvancedchemtech.com |
| Molecular Formula | C38H33NO4S iris-biotech.deadvancedchemtech.com |
| Molecular Weight | 599.74 g/mol iris-biotech.deadvancedchemtech.com |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C iris-biotech.desigmaaldrich.com |
Role of D-Chirality in Peptide Design and Functionality
The "D" in Fmoc-α-Me-D-Cys(Trt)-OH signifies that the amino acid has a D-chiral configuration, as opposed to the more common L-configuration found in nature. jpt.com The incorporation of D-amino acids into peptides is a well-established strategy to enhance their therapeutic properties. jpt.combiopharmaspec.com The primary advantage of using D-amino acids is their increased resistance to proteases, the enzymes responsible for breaking down peptides in the body. lifetein.comnih.gov This leads to a longer half-life and improved bioavailability of the peptide drug. lifetein.combiopharmaspec.com
Furthermore, the presence of D-amino acids can influence the secondary structure and self-assembly of peptides, sometimes leading to unexpected and beneficial effects on their biological activity. nih.gov While generally enhancing stability, the introduction of a D-amino acid can also disrupt or alter the peptide's secondary conformation, an effect that can be strategically utilized in peptide design. nih.gov The use of D-amino acids has been shown to be biologically significant in certain contexts, with some D-amino acids occurring naturally and playing roles in processes like neurotransmission. biopharmaspec.comnih.gov
Overview of the Fmoc/Trt Protecting Group Strategy in Contemporary Peptide Synthesis
The synthesis of peptides is a complex process that requires the careful protection and deprotection of reactive functional groups. The Fmoc/Trt strategy is a widely used method in solid-phase peptide synthesis (SPPS). iris-biotech.deseplite.com
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the alpha-amino group of the amino acid. iris-biotech.de It is stable to acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638). iris-biotech.deseplite.com The Fmoc group's characteristic UV absorbance allows for easy monitoring of the deprotection step. seplite.com
Trt (Trityl) Group: This bulky group protects the thiol side chain of the cysteine residue. peptide.com The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA). peptide.comcblpatras.gr
This orthogonal protection scheme, where one protecting group is removed under basic conditions and the other under acidic conditions, allows for the sequential and controlled assembly of the peptide chain. iris-biotech.de The choice of the trityl group for side-chain protection offers advantages in certain situations, such as in the synthesis of complex peptides where its mild acidolysis can lead to purer products compared to other protecting groups like t-butyl. cblpatras.gr
The table below outlines the key protecting groups and their removal conditions in the Fmoc/Trt strategy.
| Protecting Group | Protected Functional Group | Deprotection Condition |
| Fmoc | α-Amino group | Mild base (e.g., Piperidine) iris-biotech.deseplite.com |
| Trt | Cysteine thiol side chain | Strong acid (e.g., TFA) peptide.comcblpatras.gr |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPKAIRGNZKIN-DIPNUNPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis and Derivatization of Alpha Methyl D Cysteine Building Blocks
Methodologies for Chiral Alpha-Methylated Amino Acid Synthesis
The synthesis of enantiomerically pure α-methylated amino acids presents a significant challenge due to the difficulty in creating the sterically hindered quaternary α-carbon. Various methodologies have been developed to overcome this, ensuring high stereoselectivity.
Asymmetric Synthesis Approaches (e.g., via chiral aziridines, α-methyl-D-serine-β-lactone)
Asymmetric synthesis provides a powerful tool for the preparation of chiral α-methyl-D-cysteine. One established method involves the use of chiral aziridines as synthetic intermediates. The ring-opening of a suitably activated chiral aziridine (B145994) with a thiol-containing nucleophile can proceed with high regioselectivity and stereospecificity to afford the desired α-methyl-D-cysteine derivative. acs.orgacs.orgacs.org For instance, the ring-opening of an N-protected 2-methylaziridine-2-carboxylic acid derivative with a thiol nucleophile in the presence of a Lewis acid can yield the corresponding S-protected α-methylcysteine. acs.orgacs.org While effective, this approach can sometimes be limited by the yields and the range of applicable thiols. acs.orgacs.org
A more versatile and often higher-yielding approach utilizes α-methyl-D-serine-β-lactone as a key intermediate. acs.orgacs.orgnih.gov This method leverages the high reactivity of the β-lactone ring towards nucleophilic attack. The synthesis commences with the preparation of N-protected α-methyl-D-serine, which is then cyclized to the corresponding β-lactone. acs.orgacs.org Subsequent regioselective ring-opening of the β-lactone at the β-carbon with a thiol nucleophile, such as a trityl thiol, affords the desired S-protected α-methyl-D-cysteine derivative. acs.orgacs.org This strategy has proven to be efficient for the synthesis of various α-methyl amino acids. acs.org
| Intermediate | Key Transformation | Resulting Product | Reference |
| Chiral Aziridine | Nucleophilic ring-opening with a thiol | S-protected α-methyl-D-cysteine | acs.orgacs.orgacs.org |
| α-Methyl-D-serine-β-lactone | Regioselective ring-opening with a thiol | S-protected α-methyl-D-cysteine | acs.orgacs.orgnih.gov |
Enantioselective Preparation Techniques
The enantioselective preparation of α-methyl-D-cysteine is intrinsically linked to the asymmetric synthesis methodologies described above. The chirality of the final product is dictated by the stereochemistry of the starting material, such as the chiral aziridine or the enantiomerically pure α-methyl-D-serine used to form the β-lactone. acs.orgacs.orgnih.gov The reactions are designed to proceed with high fidelity, preserving the stereochemical integrity of the chiral center.
For example, the enantiocontrolled synthesis of α-methyl amino acids can be achieved through the regioselective opening of a dibenzylamino-protected α-methylserine-β-lactone with organocuprates, yielding a variety of enantiopure α-methyl amino acids. organic-chemistry.org These building blocks are valuable for the synthesis of peptidomimetics due to the ease of deprotection of the dibenzyl group. acs.org The synthesis of α-methylated amino acids has been a focus of research due to their presence in various natural products and their ability to confer unique properties to peptides. researchgate.net
Functional Group Protection Strategies for Alpha-Methyl-D-Cysteine Derivatives
The successful synthesis and incorporation of α-methyl-D-cysteine into peptides rely heavily on the strategic use of protecting groups for its reactive functional groups: the α-amino group and the thiol side chain. The choice of protecting groups is critical to prevent unwanted side reactions during peptide synthesis and to allow for their selective removal under specific conditions.
S-Trityl (Trt) Thiol Protection
The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for the thiol side chain of cysteine. uoa.grresearchgate.net The S-trityl group provides excellent protection against oxidation and other unwanted side reactions of the highly reactive thiol group. uoa.gr It is typically introduced by reacting the cysteine derivative with trityl chloride in the presence of a base. The Trt group is stable to the basic conditions used for Fmoc group removal, making it compatible with the Fmoc/tBu strategy in SPPS. bachem.com The removal of the S-Trt group is generally achieved under acidic conditions, often concurrently with the cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups using a trifluoroacetic acid (TFA)-based cocktail. sigmaaldrich.com
| Protecting Group | Functional Group Protected | Key Features | Deprotection Conditions |
| Fmoc | α-Amino group | Base-labile | Piperidine (B6355638) in DMF |
| Trt | Thiol side chain | Acid-labile, bulky | Trifluoroacetic acid (TFA) |
Development of Orthogonal Protecting Group Combinations for Cysteine Derivatives
The synthesis of complex peptides, particularly those containing multiple disulfide bonds, necessitates the use of orthogonal protecting group strategies. rsc.org Orthogonal protecting groups are those that can be selectively removed in any order without affecting each other. rsc.org The combination of the base-labile Fmoc group for the α-amino protection and the acid-labile Trt group for the thiol protection is a classic example of an orthogonal set widely used in peptide chemistry. bachem.com
This orthogonality allows for the selective deprotection of the Fmoc group to enable peptide chain elongation, while the S-Trt group remains intact to protect the cysteine side chain. Subsequently, at the end of the synthesis, all acid-labile protecting groups, including the S-Trt group, can be removed simultaneously. Researchers have developed a wide array of protecting groups for the cysteine thiol, each with distinct cleavage conditions, to facilitate the regioselective formation of multiple disulfide bridges in complex peptides. rsc.orgnih.gov The development of such strategies has been pivotal in advancing the chemical synthesis of intricate peptide and protein structures.
Analytical Validation of Building Block Purity and Stereochemical Integrity for Peptide Synthesis
The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) is fundamentally reliant on the quality of the raw materials, particularly the N-α-Fmoc-protected amino acid building blocks. For structurally unique amino acids such as Fmoc-alpha-Me-D-Cys(Trt)-OH, rigorous analytical validation is imperative to ensure both high chemical purity and absolute stereochemical integrity. The presence of even minor impurities, such as diastereomers or byproducts from the synthesis of the building block, can lead to the formation of deletion sequences, truncated peptides, or products with incorrect stereochemistry, complicating purification and potentially altering the final peptide's biological activity. merckmillipore.com A comprehensive suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is employed to characterize and validate these essential building blocks before their use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the chemical purity of Fmoc-amino acids. This technique separates the target compound from any process-related impurities or degradation products. For this compound, a typical analysis would be performed on a C18 column using a gradient elution system. google.comnih.gov The mobile phase generally consists of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). google.com The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks, detected typically at 220 nm. google.com High-quality building blocks for peptide synthesis are expected to have a purity of ≥99%. merckmillipore.com
Table 1: Representative RP-HPLC Purity Analysis Parameters
| Parameter | Value |
|---|---|
| Column | Octadecylsilane (C18), 4.6 mm x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Purity | ≥99.0% |
Key impurities that must be quantified include starting materials, side-chain unprotected derivatives, and dipeptide adducts formed during the Fmoc protection step. merckmillipore.com
Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS) is a critical tool for confirming the identity of this compound by verifying its molecular weight. Electrospray ionization (ESI) is a common technique used for this purpose. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) consistent with the compound's molecular formula, C₃₈H₃₃NO₄S (MW: 599.74 g/mol ). iris-biotech.deadvancedchemtech.com
Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. For Fmoc-protected amino acids, fragmentation often involves the cleavage of the Fmoc group or characteristic losses from the side chain, providing unambiguous confirmation of the molecule's structure. nih.gov
NMR Spectroscopy for Structural Elucidation
Chiral HPLC for Determination of Stereochemical Integrity
Maintaining the correct stereochemistry is paramount in peptide synthesis. The introduction of the L-enantiomer instead of the intended D-enantiomer results in a diastereomeric peptide impurity that can be difficult to remove and can have drastically different properties. Standard RP-HPLC methods are incapable of separating enantiomers. merckmillipore.com Therefore, specialized chiral chromatography methods are required to determine the enantiomeric purity of this compound.
This is typically achieved using chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose. windows.netphenomenex.com These phases allow for the separation of the D- and L-enantiomers, enabling precise quantification of the undesired enantiomer. For peptide synthesis, an enantiomeric excess (e.e.) of ≥99.8% is often required. merckmillipore.comphenomenex.com The tables below show representative data for the chiral separation of the closely related compound, Fmoc-Cys(Trt)-OH, demonstrating the effectiveness of polysaccharide-based CSPs.
Table 2: Chiral HPLC Separation Data for Fmoc-Cys(Trt)-OH on a Polysaccharide-Based CSP Data based on the analysis of the non-methylated analogue, demonstrating typical separation parameters. phenomenex.com
| CSP | Mobile Phase | t_R (D-enantiomer) (min) | t_R (L-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |
|---|
| Lux Cellulose-2 | ACN / 0.1% TFA | 11.2 | 12.5 | 1.15 | 2.10 |
Table 3: Chiral HPLC Separation Data for Fmoc-Cys(Trt)-OH on Zwitterionic CSPs Data based on the analysis of the non-methylated analogue, demonstrating typical separation parameters. hplc.eu
| CSP | Mobile Phase | t_R (D-enantiomer) (min) | t_R (L-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|---|
| CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99) + 30mM TEA + 60mM FA | - | - | 1.49 | 2.36 |
| CHIRALPAK ZWIX(-) | H₂O/MeOH (1/99) + 30mM TEA + 60mM FA | - | - | 1.63 | 2.29 |
Note: t_R = Retention Time; α = Separation Factor (ratio of retention factors); Rs = Resolution Factor (degree of separation between two peaks).
Through this multi-faceted analytical approach, the purity, identity, and stereochemical integrity of this compound are rigorously validated, ensuring its suitability as a high-quality building block for the synthesis of complex and well-defined peptides.
Integration of Fmoc α Me D Cys Trt Oh in Solid Phase Peptide Synthesis Spps
Fmoc/tBu Strategy Compatibility and Optimization
The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups like tert-butyl (tBu) and trityl (Trt) are removed by acid (typically trifluoroacetic acid, TFA). peptide.com Fmoc-α-Me-D-Cys(Trt)-OH is fully compatible with this strategy. The acid stability of the Fmoc group ensures its integrity during the acidic cleavage of the final peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups. chempep.com Conversely, the Trt group is stable to the basic conditions used for Fmoc deprotection, preventing premature deprotection of the cysteine thiol during chain elongation. peptide.com
The presence of the α-methyl group in Fmoc-α-Me-D-Cys(Trt)-OH introduces significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. thieme.de Therefore, the choice of coupling reagents and conditions is critical to ensure efficient incorporation of this amino acid.
Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) can be used. However, for sterically hindered amino acids, more potent activating agents are often preferred to achieve higher coupling yields and faster reaction times. chempep.commesalabs.com
Uronium/aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically demanding amino acids. chempep.comtu-darmstadt.de Phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also demonstrate high efficiency. chempep.com The choice of base is also crucial; N,N-diisopropylethylamine (DIPEA) is commonly used, but for residues prone to racemization like Cys(Trt), a less nucleophilic base such as 2,4,6-collidine may be advantageous. chempep.com
To overcome the challenges of steric hindrance, several optimization strategies can be employed:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive the reaction to completion.
Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can ensure a higher yield of incorporation.
Higher Reagent Excess: Using a greater molar excess of the Fmoc-amino acid and coupling reagents relative to the free amine on the resin can increase the reaction rate.
Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes improve efficiency, although this must be done with caution to avoid potential side reactions.
Below is a table summarizing common coupling reagents used for sterically hindered amino acids.
| Coupling Reagent | Type | Additive (if applicable) | Base | Key Characteristics |
| DIC/HOBt | Carbodiimide (B86325) | HOBt | DIPEA | Standard, cost-effective, but may be slow for hindered couplings. |
| HBTU | Uronium Salt | - | DIPEA | Highly efficient, rapid activation. nih.gov |
| HATU | Uronium Salt | - | DIPEA/Collidine | More reactive than HBTU, particularly effective for difficult couplings. chempep.com |
| HCTU | Uronium Salt | - | DIPEA | Similar to HBTU but can be more efficient in certain contexts. |
| PyBOP | Phosphonium Salt | - | DIPEA | Potent activating agent, less prone to racemization than some uronium salts. chempep.com |
Epimerization, the change in configuration at a stereocenter, is a significant concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate from the desired product. nih.govnih.gov For cysteine residues, the α-proton is susceptible to abstraction by base, leading to racemization. nih.gov While the α-methyl group in Fmoc-α-Me-D-Cys(Trt)-OH replaces this proton, rendering it non-racemizable at the α-carbon, epimerization can still be a concern for the preceding amino acid in the sequence during the activation of the incoming Fmoc-α-Me-D-Cys(Trt)-OH.
Factors that can contribute to epimerization and other side reactions during coupling include:
Excessive Base: The use of a large excess of base, particularly DIPEA, has been shown to promote racemization of Cys(Trt)-OH. chempep.com
Prolonged Activation: Allowing the amino acid to remain in its activated state for an extended period before coupling can increase the risk of side reactions.
Solvent Effects: The choice of solvent can influence the rate of epimerization. Polar aprotic solvents like DMF are commonly used but have been shown to increase the rate of epimerization in some cases. u-tokyo.ac.jp
To minimize these risks, the following practices are recommended:
Use of Collidine: Substituting DIPEA with the sterically hindered, less nucleophilic base 2,4,6-collidine can reduce the extent of base-catalyzed epimerization. chempep.com
In-situ Activation: Activating the amino acid in the presence of the resin-bound amine, rather than pre-activating, can minimize the time the activated species is susceptible to side reactions.
Optimized Reagent Stoichiometry: Careful control of the amount of base used is crucial. A slight excess is needed to facilitate the reaction, but a large excess should be avoided.
Aspartimide formation is another common side reaction in Fmoc SPPS, particularly for sequences containing aspartic acid. nih.gov While not directly related to the incorporation of Fmoc-α-Me-D-Cys(Trt)-OH, it is a general consideration in the Fmoc/tBu strategy that requires careful management of base exposure times.
Role of the S-Trityl Protecting Group in SPPS Methodologies
The trityl (Trt) group is a bulky and highly effective protecting group for the thiol side chain of cysteine. researchgate.net Its primary role is to prevent the nucleophilic thiol from engaging in undesirable side reactions during peptide synthesis, such as oxidation to form disulfide bonds or alkylation. peptide.com The Trt group is particularly well-suited for Fmoc SPPS due to its stability to the basic conditions used for Fmoc removal and its lability to acid. nih.gov
The S-trityl bond is highly susceptible to cleavage by strong acids, a property that is exploited during the final deprotection step of SPPS. total-synthesis.com The mechanism of cleavage involves protonation of the sulfur atom, followed by the departure of the highly stable trityl cation. iris-biotech.de This high stability is due to the extensive resonance delocalization of the positive charge over the three phenyl rings.
The standard procedure for cleaving the peptide from the resin and removing the Trt group involves treatment with a high concentration of trifluoroacetic acid (TFA), typically 95% in water. nih.govthermofisher.com The cleavage of the Trt group occurs concurrently with the cleavage of the peptide from most acid-labile resins (e.g., Wang, Rink amide) and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc). thermofisher.com
It is important to note that the cleavage of the S-Trt bond can be reversible. The liberated trityl cation can re-attach to the deprotected thiol group. sigmaaldrich.com To prevent this and ensure complete deprotection, the use of cation scavengers in the cleavage cocktail is essential.
During acid-mediated cleavage, the liberated trityl cations are highly reactive electrophiles that can alkylate electron-rich amino acid side chains, particularly tryptophan and tyrosine, leading to undesired byproducts. iris-biotech.de Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations. thermofisher.com
For scavenging the trityl cation, trialkylsilanes such as triisopropylsilane (TIS) are exceptionally effective. researchgate.netmerckmillipore.com TIS reacts with the trityl cation to form triphenylmethane (B1682552), an irreversible and stable product. sigmaaldrich.com This reaction effectively quenches the reactive cation and prevents it from participating in side reactions. iris-biotech.de
Other commonly used scavengers include:
Water: Acts as a scavenger and helps to hydrolyze some of the reactive intermediates. iris-biotech.de
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is also effective at reducing any disulfide bonds that may have formed and protecting the free cysteine thiol from re-alkylation. merckmillipore.comsigmaaldrich.com
Phenol: Can act as a scavenger and is thought to offer some protection to tyrosine and tryptophan residues. iris-biotech.de
Thioanisole: Helps to facilitate the removal of certain protecting groups and acts as a scavenger. iris-biotech.demerckmillipore.com
The choice and composition of the scavenger cocktail depend on the amino acid composition of the peptide. A table of common cleavage cocktails is provided in the following section.
Methodologies for Global Peptide Cleavage and Deprotection
Global deprotection refers to the final step in SPPS where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. iris-biotech.de For peptides containing Fmoc-α-Me-D-Cys(Trt)-OH synthesized using the Fmoc/tBu strategy, this is achieved with a strong acid cocktail, typically based on TFA.
The composition of the cleavage cocktail is critical for obtaining the desired peptide in high yield and purity. Several standard "cocktails" have been developed to address the specific needs of peptides containing various sensitive amino acids.
| Reagent Cocktail | Composition | Primary Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose, effective for scavenging trityl cations. iris-biotech.de |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5%/5%/5%/5%/2.5%) | A "universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. iris-biotech.de |
| Reagent B | TFA/Phenol/H₂O/TIS (88%/5%/5%/2%) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl groups. peptide.com |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90%/5%/3%/2%) | Recommended for peptides containing Arg(Pmc/Pbf) to minimize side reactions. thermofisher.com |
The general procedure for global cleavage and deprotection is as follows:
The N-terminal Fmoc group of the final amino acid is removed.
The peptide-resin is washed thoroughly with a solvent like dichloromethane (DCM) and dried. iris-biotech.de
The freshly prepared cleavage cocktail is added to the peptide-resin. A typical ratio is 10-15 mL of cocktail per gram of resin. iris-biotech.de
The mixture is gently agitated at room temperature for a period of 1-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups. peptide.com
During cleavage, the presence of trityl-protected residues often results in a distinct yellow color due to the formation of the trityl cation chromophore. thermofisher.com
After the cleavage is complete, the resin is filtered off, and the peptide is precipitated from the TFA filtrate by adding a large volume of cold diethyl ether or methyl tert-butyl ether. iris-biotech.de
The precipitated peptide is then collected by centrifugation or filtration, washed with cold ether to remove residual scavengers and cleaved protecting groups, and dried under vacuum.
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Optimized Cleavage Cocktails for Cysteine-Containing Peptides
The final step in SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Trt-protected cysteine, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com During this process, the acid-labile Trt group is cleaved, generating a stable triphenylmethyl (trityl) carbocation. iris-biotech.deluxembourg-bio.com This reactive electrophile can subsequently re-alkylate nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and the deprotected cysteine thiol itself, leading to undesired side products. iris-biotech.desigmaaldrich.com
To prevent these side reactions, "scavengers" are added to the TFA cleavage mixture to trap the reactive carbocations. sigmaaldrich.combiotage.com The choice and composition of the cleavage cocktail are critical for obtaining the desired peptide in its reduced, monomeric form with high purity. sigmaaldrich.com
Key Components of Cleavage Cocktails:
Trifluoroacetic Acid (TFA): The primary reagent for cleaving the peptide from most resins (e.g., Wang, Rink Amide) and removing acid-labile protecting groups like Trt and tert-butyl (tBu). iris-biotech.de A standard concentration is 95% TFA in water. iris-biotech.de
Scavengers: Nucleophilic reagents that quench reactive cationic species.
Triisopropylsilane (TIS): A highly effective scavenger for trityl cations. sigmaaldrich.com It irreversibly converts the trityl cation to triphenylmethane, preventing reattachment to the peptide. sigmaaldrich.com TIS is a common component in standard cocktails, often used at a concentration of 2.5%. iris-biotech.de
Water: Acts as a scavenger and helps to hydrolyze t-butyl cations. iris-biotech.de It is typically included at 2.5% to 5%.
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly important for cysteine-containing peptides. sigmaaldrich.comsigmaaldrich.com EDT helps to maintain a reducing environment, preventing the oxidation of the free cysteine thiol to form disulfide bonds (dimers or oligomers) during cleavage. biotage.com It is also an effective scavenger for t-butyl cations. sigmaaldrich.com
Thioanisole: Another sulfur-containing scavenger that can protect against various side reactions. iris-biotech.de However, it is not compatible with certain other cysteine protecting groups like Acm or StBu. iris-biotech.de
Phenol: Can offer some protection for tyrosine and tryptophan residues from alkylation. sigmaaldrich.com
The selection of a specific cocktail depends on the amino acid composition of the peptide. For many peptides containing Cys(Trt), a mixture of TFA, TIS, water, and EDT is recommended to ensure complete deprotection and prevent side reactions. sigmaaldrich.comiris-biotech.de
| Reagent Name | Composition (v/v) | Target Peptide Characteristics |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Peptides without highly sensitive residues like Cys, Met, or Trp. Sufficient for Trt removal. iris-biotech.dethermofisher.com |
| TFA/TIS/Water/EDT | 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Recommended for most peptides containing Trp, Met, and Cys(Trt) to prevent oxidation and alkylation. iris-biotech.debiotage.com |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A universal, potent cocktail for complex peptides with multiple sensitive residues. sigmaaldrich.comthermofisher.com |
| Reagent B | 88% TFA / 5.8% Phenol / 4.2% Water / 2% TIS | Good for scavenging trityl groups but does not adequately protect Cys and Met from oxidation. iris-biotech.de |
This table is based on common formulations found in peptide synthesis literature. iris-biotech.desigmaaldrich.combiotage.comthermofisher.com Percentages may be adjusted based on specific sequences and laboratory protocols.
Incomplete deprotection of the Cys(Trt) group can occur because the cleavage reaction is reversible. sigmaaldrich.comluxembourg-bio.com The use of sufficient scavenger, particularly TIS, is crucial to drive the reaction to completion by permanently quenching the trityl cation. sigmaaldrich.com The volume of the cleavage cocktail should also be adequate, with a general guideline being approximately 10 mL per gram of resin, to ensure all reactive species are effectively scavenged. nih.govub.edu
Strategies for On-Resin Manipulations and Selective Deprotection
The strategic use of orthogonal protecting groups allows for specific modifications to be made to the peptide while it is still attached to the solid support. rsc.org This is particularly valuable for creating cyclic peptides via on-resin disulfide bond formation or for site-specific labeling of the cysteine thiol. The S-Trt group of Fmoc-α-Me-D-Cys(Trt)-OH offers possibilities for such manipulations due to its differential lability compared to other protecting groups.
The Trt group is highly sensitive to acid. While global deprotection requires concentrated TFA (e.g., 95%), the Trt group can be selectively removed on-resin using very dilute TFA solutions (e.g., 1-2% TFA in dichloromethane, DCM). sigmaaldrich.compeptidetherapeutics.org This level of acidity is generally not sufficient to cleave other common acid-labile groups like tert-butyl (tBu) or the peptide from acid-sensitive linkers (e.g., 2-chlorotrityl resin). researchgate.net
Orthogonal Deprotection Scheme:
This differential stability forms the basis of an orthogonal protection strategy:
Fmoc Group: Removed by a base (e.g., 20% piperidine (B6355638) in DMF) for chain elongation.
Trt Group: Selectively removed by dilute acid (e.g., 1-2% TFA in DCM with scavengers) to unmask the cysteine thiol for on-resin reactions. peptidetherapeutics.org
tBu, Pbf, Boc Groups: Stable to dilute acid but removed during the final cleavage with concentrated TFA. nih.gov
On-Resin Applications:
Disulfide Bond Formation: For peptides containing two or more cysteine residues, one can be protected with Trt and others with a more acid-stable group (e.g., Acetamidomethyl, Acm). Alternatively, two Cys(Trt) or Cys(Mmt) residues can be incorporated. peptidetherapeutics.org After peptide assembly, the Trt/Mmt groups are selectively removed with dilute TFA. The newly freed thiols can then be oxidized on-resin to form a specific disulfide bridge using reagents like N-chlorosuccinimide (NCS) or iodine. peptidetherapeutics.orgnih.gov This approach offers greater control over disulfide connectivity compared to solution-phase oxidation. peptidetherapeutics.org
Site-Specific Conjugation: The selective deprotection of the Cys(Trt) thiol on-resin provides a unique reactive handle. The free thiol can be targeted for conjugation with various molecules, such as fluorescent labels, polyethylene glycol (PEG), or other moieties, using thiol-reactive chemistry (e.g., maleimides). nih.gov
| Protecting Group | Removal Condition | Orthogonality with S-Trt |
| Fmoc (N-α) | 20% Piperidine in DMF | Yes (Base vs. Acid Labile) |
| Trt (S-Cys) | 1-2% TFA in DCM (selective); 95% TFA (global) | - |
| Mmt (S-Cys) | ~1% TFA in DCM (more labile than Trt) | Yes, allows sequential deprotection. researchgate.net |
| tBu (O-Ser/Thr/Tyr, O-Asp/Glu) | 95% TFA | Yes (stable to dilute TFA) nih.gov |
| Boc (N-Lys/Trp) | 95% TFA | Yes (stable to dilute TFA) nih.gov |
| Acm (S-Cys) | Iodine, Mercury(II) Acetate | Yes (Thiol-specific reagents vs. Acid) nih.govpeptide.com |
| StBu (S-Cys) | Reducing agents (e.g., thiols, phosphines) | Yes (Reductive cleavage vs. Acid) sigmaaldrich.com |
This table summarizes the orthogonality of common protecting groups used in Fmoc-SPPS relative to the S-Trityl group. sigmaaldrich.comresearchgate.netnih.govnih.govpeptide.com
When performing selective on-resin deprotection of the Trt group, it is crucial to include a scavenger like TIS (2-5%) in the dilute TFA solution to efficiently trap the liberated trityl cation and prevent side reactions. peptidetherapeutics.orgresearchgate.net The deprotection progress can sometimes be monitored spectrophotometrically by observing the release of the yellow-orange trityl cation. sigmaaldrich.com
Post-Synthesis Peptide Processing and Purification Considerations
Following cleavage from the resin and global deprotection, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. bachem.com These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and byproducts formed from the reaction of scavengers and protecting groups. bachem.com Therefore, robust processing and purification steps are essential to isolate the target peptide containing the α-Me-D-Cys residue.
The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com In this technique, separation is based on the hydrophobicity of the components. The crude peptide mixture is dissolved in an aqueous solvent (often containing 0.1% TFA) and loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (usually acetonitrile (B52724), also with 0.1% TFA) is then applied to elute the components, with more hydrophobic species being retained longer on the column. bachem.com
Specific Considerations for Peptides Containing α-Me-D-Cys:
Oxidation: The free thiol of the deprotected cysteine residue is highly susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, resulting in dimers and higher-order oligomers. biotage.comthermofisher.com This complicates the purification process by introducing multiple new species into the crude mixture. To mitigate this, it is critical to handle the peptide under conditions that minimize oxidation. This can include:
Using degassed solvents for HPLC.
Maintaining a low pH (e.g., by using TFA in the mobile phase), as thiols are less prone to oxidation in acidic conditions.
In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) to the crude peptide solution before purification, although this will need to be removed in subsequent steps. acs.org
Solubility: The hydrophobicity of the peptide, influenced by its amino acid sequence and the presence of the α-methyl group, can affect its solubility in the HPLC mobile phase. Peptides with poor solubility may precipitate on the column, leading to low recovery and poor resolution. Optimization of the solvent system may be required.
Epimerization: While the α-methyl group on the cysteine residue enhances resistance to enzymatic degradation, the cysteine residue itself, particularly when at the C-terminus, can be prone to epimerization (racemization) during peptide synthesis. nih.gov HPLC analysis is crucial to separate the desired D-Cys diastereomer from any L-Cys epimer that may have formed.
After RP-HPLC, fractions containing the pure peptide are collected, pooled, and typically lyophilized (freeze-dried) to remove the solvents and obtain the final product as a stable, fluffy white powder. The purity and identity of the final peptide are confirmed using analytical HPLC and mass spectrometry. uci.edu
Conformational and Structural Implications in Peptide Architecture
Influence of Alpha-Methylation on Peptide Secondary Structure
The substitution of the α-hydrogen with a methyl group introduces significant conformational constraints on the peptide backbone. This modification restricts the allowable values for the Ramachandran dihedral angles (φ and ψ), thereby predisposing the peptide chain to adopt specific secondary structures.
Helix Induction and Imparted Conformational Restriction
The presence of an additional methyl group at the α-carbon creates steric hindrance that limits the conformational freedom of the peptide backbone. ethz.chuwlax.edu This restriction favors the formation of helical structures, such as the 3(10)-helix and α-helix. nih.govnih.gov The α-methyl group constrains the backbone to a narrow region of the Ramachandran plot, primarily corresponding to helical conformations. ethz.ch Peptides rich in α,α-disubstituted amino acids, like α-aminoisobutyric acid (Aib), which is structurally similar to α-methylated cysteine in its backbone, are well-documented to preferentially adopt helical structures. uwlax.edunih.gov This helix-promoting ability is a global effect; the increased helicity can enhance the peptide's stability by sterically hindering the entry of proteases. nih.gov
Promotion of Extended Conformations and β-Sheet Inducement
While smaller α-methylated residues like α-methylalanine (Aib) are strong helix inducers, bulkier Cα,α-dialkylated residues can promote more extended conformations. nih.gov For instance, residues like diethylglycine (Deg) have been shown to favor extended structures in short oligomers, which are the fundamental components of β-sheets. nih.govwikipedia.org The propensity for either a helical or an extended conformation depends on the specific side chain and the sequence context. ethz.ch Peptides designed with specific charged amino acids can promote the formation of β-sheet secondary structures, which are otherwise challenging to design in water-soluble peptides due to the typically hydrophobic nature of β-sheet-promoting residues. wisc.edu
Table 1: Influence of α-Methylation on Peptide Secondary Structure
| Feature | Influence on Peptide Backbone | Preferred Secondary Structure | Research Finding |
| Conformational Restriction | Limits allowable Ramachandran (φ, ψ) angles due to steric bulk near the backbone. ethz.ch | Helical conformations (3(10) and α-helices). nih.govnih.gov | The additional α-methyl group leads to a narrow distribution of dihedral angles, stabilizing helical folds. ethz.ch |
| Helix Induction | Favors dihedral angles consistent with right- or left-handed helices. | 3(10)-helices are commonly observed in peptides containing α-methylated residues. uwlax.edu | Peptides rich in α-methylated amino acids demonstrate a high propensity to form stable helical structures. nih.gov |
| Extended Conformation | Can promote extended structures depending on the bulk of the side chain. nih.gov | β-strands and subsequently β-sheets. nih.gov | Bulkier Cα,α-disubstituted residues, such as diethylglycine, have been shown to promote extended conformations in short peptides. nih.gov |
Impact of D-Chirality on Peptide Folded Structures and Supramolecular Assembly
Chirality is a fundamental property in peptide chemistry that governs folding and self-assembly. rsc.orgrsc.org The incorporation of a D-amino acid, such as D-cysteine in Fmoc-alpha-Me-D-Cys(Trt)-OH, into a peptide sequence composed primarily of L-amino acids introduces a point of stereochemical heterogeneity, significantly impacting the peptide's architecture.
Alterations in α-Helical and β-Sheet Formation and Handedness
Introducing D-amino acids into L-peptides can distort or break their original secondary structures. frontiersin.orgnih.gov A D-amino acid can induce a kink in an α-helix or disrupt the hydrogen-bonding pattern required for stable β-sheet formation. frontiersin.orgnih.gov The helix-destabilizing effect is highly dependent on the steric hindrance of the amino acid's side chain. frontiersin.orgnih.gov In some cases, a heterochiral sequence (containing both L- and D-amino acids) can lead to the formation of a unique, stable β-turn structure where a homochiral sequence might not. cea.fr For example, a heterochiral D-L sequence can exclusively form a specific type of β-turn, whereas the corresponding L-L homochiral sequence may adopt multiple conformations, including less folded forms. cea.fr The handedness of helical structures can also be affected; while L-peptides generally form right-handed helices, the incorporation of D-amino acids can alter this preference. frontiersin.orgnih.gov
Chirality Effects on Peptide Self-Assembly and Higher-Order Structures
Peptide self-assembly into ordered supramolecular architectures like nanofibers, nanotubes, and vesicles is highly sensitive to the chirality of the constituent amino acids. frontiersin.orgnih.govnih.gov The stereochemistry of the peptide building blocks dictates the assembly pathways and the resulting morphology and properties of the final nanostructures. rsc.orgrsc.org Switching the chirality of a single amino acid can break a β-sheet structure and destabilize peptide assemblies. frontiersin.orgnih.gov However, for some sequences, the incorporation of a D-amino acid can still permit the formation of ordered nanostructures, but with altered morphology and handedness. frontiersin.orgnih.gov The supramolecular chirality of the final assembled structure can be controlled by the chirality of a single residue within the peptide sequence. frontiersin.orgnih.gov
Table 2: Impact of D-Chirality on Peptide Architecture
| Feature | Effect on Secondary Structure | Effect on Supramolecular Assembly | Research Finding |
| Structural Disruption | Can induce kinks in α-helices and disrupt β-sheet hydrogen bonding. frontiersin.orgnih.gov | Can lead to a weakening of the self-assembly propensity. frontiersin.orgnih.gov | Chirality switching of a single amino acid was shown to break β-sheet structures and destabilize surface-mediated peptide assemblies. frontiersin.orgnih.gov |
| Handedness Alteration | Can change the handedness of helical structures. | The handedness of self-assembled twisted fibers can be controlled by the chirality of a single terminal amino acid. frontiersin.orgnih.gov | While L-peptides generally form left-handed helices, the introduction of D-amino acids can alter this preference. frontiersin.orgnih.gov |
| Promotion of Specific Folds | Heterochiral sequences can stabilize specific turn structures (e.g., β-turns). cea.fr | Can lead to different, yet still ordered, nanostructures with altered morphology. frontiersin.orgnih.gov | A heterochiral combination (D-L) can lead exclusively to a specific β-turn, rigidifying the structure. cea.fr |
Steric Hindrance and Modulation of Peptide Conformational Flexibility
The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or restrict conformational flexibility. In this compound, both the α-methyl group and the S-trityl group contribute significant steric bulk.
The α-methyl group, as discussed, provides steric hindrance directly at the peptide backbone, limiting rotational freedom. uwlax.educem.com This is a primary reason for the compound's ability to induce specific secondary structures. The synthesis of peptides containing such α,α-disubstituted amino acids can be challenging due to this hindrance. cem.comthieme.de
Contributions to Peptide Stability and Proteolytic Resistance
The incorporation of Fmoc-α-Me-D-Cys(Trt)-OH into peptide architectures offers a dual-pronged strategy for enhancing stability and conferring resistance to enzymatic degradation. This strategic modification leverages the inherent properties of both α-methylation and D-amino acid configuration to impose conformational rigidity and render peptide bonds less susceptible to cleavage by proteases.
The α-methyl group on the cysteine residue introduces a significant steric hindrance that restricts the conformational freedom of the peptide backbone. This constraint reduces the flexibility of the peptide chain, making it a less favorable substrate for many proteolytic enzymes that often require a certain degree of flexibility for binding and subsequent cleavage. The restricted torsional angles (phi and psi) of the α-methylated residue can induce and stabilize secondary structures, such as helical or turn conformations, which can further shield the peptide backbone from enzymatic attack.
Furthermore, the presence of a D-amino acid in a peptide sequence provides a powerful defense against proteolysis. Proteases, which are chiral enzymes, are highly specific for substrates composed of L-amino acids. The stereochemical inversion from the natural L-configuration to the D-configuration at the α-carbon of the cysteine residue makes the adjacent peptide bonds unrecognizable to most common proteases, such as trypsin, chymotrypsin, and various peptidases found in serum. This inherent resistance to enzymatic degradation significantly prolongs the half-life of the peptide in biological systems.
Detailed Research Findings
While specific studies detailing the proteolytic stability of peptides containing the precise Fmoc-α-Me-D-Cys(Trt)-OH moiety are not extensively available in the public domain, the principles governing the stabilizing effects of its components are well-established in peptide chemistry. Research on peptides incorporating α-methylated amino acids has consistently demonstrated a marked increase in resistance to enzymatic hydrolysis. Similarly, the substitution of L-amino acids with their D-enantiomers is a widely employed and effective strategy to enhance peptide stability in vivo and in vitro.
For instance, studies on model peptides have shown that the introduction of an α-methyl group can significantly decrease the rate of enzymatic cleavage. This effect is attributed to the altered conformational landscape around the peptide bond, which prevents the optimal alignment of the substrate within the active site of the protease.
The combination of both α-methylation and D-configuration in a single amino acid residue, as in α-Me-D-Cys, is expected to have a synergistic effect on proteolytic resistance. The D-stereochemistry provides the primary shield against recognition by L-specific proteases, while the α-methyl group further fortifies this resistance by sterically hindering any residual, non-specific enzymatic activity and by stabilizing a proteolytically resistant conformation.
To illustrate the expected impact of these modifications, the following hypothetical data tables showcase the anticipated increase in stability for a model peptide containing an α-Me-D-Cys residue compared to its L-Cys and D-Cys counterparts when subjected to enzymatic degradation assays.
Table 1: Hypothetical Proteolytic Degradation of Model Peptides by Trypsin
| Peptide Sequence | Modification | % Intact Peptide after 1h | % Intact Peptide after 4h | % Intact Peptide after 8h |
| Ac-Lys-Gly-L-Cys -Arg-NH₂ | Unmodified L-Cysteine | 45% | 10% | <1% |
| Ac-Lys-Gly-D-Cys -Arg-NH₂ | D-Cysteine | 95% | 85% | 70% |
| Ac-Lys-Gly-α-Me-D-Cys -Arg-NH₂ | α-Methyl, D-Cysteine | >99% | >98% | >95% |
Table 2: Hypothetical Half-Life of Model Peptides in Human Serum
| Peptide Sequence | Modification | Estimated Half-Life (t½) |
| Ac-Lys-Gly-L-Cys -Arg-NH₂ | Unmodified L-Cysteine | ~ 5 minutes |
| Ac-Lys-Gly-D-Cys -Arg-NH₂ | D-Cysteine | ~ 2 hours |
| Ac-Lys-Gly-α-Me-D-Cys -Arg-NH₂ | α-Methyl, D-Cysteine | > 24 hours |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes to demonstrate the expected trends in proteolytic stability based on established principles of peptide chemistry. Actual experimental results may vary depending on the specific peptide sequence and assay conditions.
Applications in Advanced Peptide Design and Engineering
Construction of Conformationally Constrained Peptide Scaffolds
The introduction of conformational constraints into a peptide backbone is a critical strategy for enhancing biological activity, metabolic stability, and receptor selectivity. nih.gov The α-methyl group on the α-carbon of Fmoc-alpha-Me-D-Cys(Trt)-OH plays a pivotal role in this endeavor. This structural modification restricts the conformational freedom around the peptide bond. nih.gov
By limiting the permissible values of the phi (Φ) and psi (Ψ) dihedral angles, α-methylated residues act as potent helix inducers, promoting the formation and stabilization of α-helical secondary structures. nih.gov This steric hindrance helps to lock the peptide into a more defined and rigid conformation, which can mimic the bioactive conformation of a natural peptide ligand, thereby increasing its binding affinity for a target receptor. nih.govnih.gov Furthermore, the rigidification of the peptide structure enhances its resistance to proteolytic degradation, as proteases typically recognize and cleave substrates in more flexible, extended conformations. nih.govnih.gov The simple act of cyclization, for which this amino acid is well-suited, is one of the most straightforward ways to constrain a peptide, as a looped structure can only access a subset of the conformations available to its linear counterpart. nih.gov
Design and Synthesis of Cyclic Peptides Incorporating Alpha-Methyl-D-Cysteine
Cyclic peptides often exhibit superior therapeutic potential compared to their linear analogs due to increased stability and defined conformations. nih.gov this compound is an ideal component for creating cyclic structures, primarily through the formation of intramolecular disulfide bonds.
The formation of a disulfide bridge is a common method for peptide cyclization. peptide.com The trityl (Trt) protecting group on the cysteine's sulfhydryl group is particularly useful as it is labile to standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.comresearchgate.net This means that upon cleavage from the resin, a peptide containing this residue will have a free thiol, ready for oxidation to form a disulfide bond.
Synthesizing peptides with multiple disulfide bonds presents a significant challenge, as uncontrolled oxidation can lead to a mixture of isomers with incorrect disulfide connectivity. rsc.orgnih.gov To address this, a strategy of regioselective disulfide formation is employed, which relies on the use of orthogonal protecting groups for different cysteine pairs. rsc.orgnih.gov These groups can be selectively removed under different conditions, allowing for the stepwise and controlled formation of each disulfide bridge. rsc.org
The Trt group is part of a widely used set of orthogonal protecting groups. A common strategy involves combining Cys(Trt) with Cys(Acm) (acetamidomethyl). The Trt groups are removed during TFA cleavage, allowing the first disulfide bond to be formed by mild oxidation in solution. rsc.org Subsequently, the Acm groups, which are stable to TFA, can be removed using iodine, which simultaneously oxidizes the newly freed thiols to form the second disulfide bond. sigmaaldrich.comrsc.org For peptides requiring three disulfide bonds, a third orthogonal protecting group, such as Mob (4-methoxybenzyl) or tBu (tert-butyl), can be incorporated. rsc.orgnih.gov
| Protecting Group Combination | Deprotection/Oxidation Step 1 | Deprotection/Oxidation Step 2 | Deprotection/Oxidation Step 3 | Reference |
|---|---|---|---|---|
| Cys(Trt) / Cys(Acm) | TFA cleavage followed by air oxidation or DMSO for Trt removal and first disulfide formation. | Iodine (I₂) treatment for Acm removal and second disulfide formation. | N/A | sigmaaldrich.comrsc.org |
| Cys(Trt) / Cys(Mob) / Cys(Acm) | TFA cleavage for Trt removal, followed by oxidation (e.g., air, DTDP) for first disulfide bond. | Iodine (I₂) treatment for Acm removal and second disulfide formation. | TFMSA/TFA for Mob removal, followed by oxidation (e.g., DMSO). | rsc.orgnih.gov |
| Cys(StBu) / Cys(Acm) | Reductive cleavage of StBu groups post-TFA cleavage. | Iodine (I₂) treatment for Acm removal and disulfide formation. | N/A | rsc.org |
Cyclization can be performed while the peptide is still attached to the solid support, a technique known as on-resin cyclization. peptide.comnih.gov This approach can simplify purification by allowing excess reagents to be washed away easily. On-resin disulfide bond formation is a common strategy. nih.govgoogle.com For this, cysteine protecting groups that can be removed orthogonally to the resin linker and other side-chain protecting groups are required. sigmaaldrich.com While the Trt group is typically removed during final cleavage, other groups like Mmt (4-methoxytrityl) can be selectively cleaved on-resin using dilute acid, allowing for subsequent on-resin oxidation to form the disulfide bridge. sigmaaldrich.com
Although potentially advantageous, on-resin cyclization may sometimes be less efficient than solution-phase methods because the peptide's attachment to the resin can hinder its ability to adopt the necessary conformation for cyclization. peptide.com However, the "pseudo-dilution" effect associated with solid-phase synthesis can favor intramolecular reactions over intermolecular oligomerization, which is a common side reaction in solution-phase cyclization.
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins, and it has been adapted for peptide cyclization. nih.govwikipedia.org The classic NCL reaction involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org For head-to-tail cyclization, a single linear peptide precursor is synthesized possessing both an N-terminal cysteine and a C-terminal thioester. nih.govacs.org
A significant challenge for NCL within the context of Fmoc-based SPPS is the synthesis of the requisite peptide thioester, as the thioester linkage is often unstable under the basic conditions (piperidine) used for Fmoc group removal. nih.govacs.org However, recent advances have provided solutions. One innovative approach utilizes C-terminal α-methylcysteine residues as thioester precursors. rsc.orgrsc.org Peptides with a C-terminal α-methylcysteine are fully compatible with standard Fmoc-SPPS. rsc.org Following synthesis and deprotection, under the aqueous, neutral pH conditions of ligation, the α-methylcysteine residue can undergo an N-to-S acyl shift to form the active thioester in situ, which then reacts with the N-terminal amine to cyclize the peptide. rsc.orgrsc.org This strategy circumvents the need to pre-form a sensitive thioester, simplifying the synthesis of cyclic peptides via NCL. rsc.org
Development of Peptide Thioester Architectures
Peptide thioesters are crucial intermediates not only for NCL but also for the synthesis of various modified peptides and proteins. nih.govacs.org As mentioned, their synthesis via Fmoc-SPPS is challenging due to the base-lability of the thioester bond. nih.gov Several strategies have been developed to overcome this limitation.
One effective method involves the use of "safety-catch" linkers. acs.orgnih.govspringernature.com The peptide is attached to the solid support via a linker, such as a sulfonamide, that is stable to both the acidic and basic conditions of Fmoc-SPPS. acs.org After the linear peptide has been assembled, the linker is chemically activated, making it susceptible to nucleophilic attack by a thiol, which cleaves the peptide from the resin and generates the C-terminal thioester. acs.orgacs.org Aryl hydrazine (B178648) linkers have also been employed; after peptide synthesis, the linker is activated by mild oxidation to form a reactive acyl diazene (B1210634) intermediate that reacts with a thiol to yield the desired peptide thioester. nih.govacs.org
The use of α-methylcysteine as a latent thioester functionality represents a particularly elegant solution. rsc.orgnih.gov By incorporating this compound at the C-terminus of a peptide sequence, the entire synthesis can be performed using standard Fmoc chemistry. The resulting peptide acid can then be activated under ligation conditions to generate the thioester in situ, avoiding the challenges of direct thioester synthesis. rsc.org
Strategic Integration in Peptidomimetics and De Novo Protein Design
The unnatural amino acid this compound serves as a powerful building block in advanced peptide design, offering unique structural and functional properties that are strategically leveraged in the fields of peptidomimetics and de novo protein design. Its utility stems from the combined effects of α-methylation, D-configuration, and a thiol-containing side chain, which together address key challenges in creating stable, bioactive, and structurally defined peptides.
In peptidomimetics , the primary goal is to develop molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of this compound is a key strategy to achieve this. The α-methyl group introduces significant steric hindrance, which serves two main purposes: it restricts the conformational freedom of the peptide backbone and protects against enzymatic degradation. nih.govnih.gov This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target. nih.gov Furthermore, natural proteases are stereospecific for L-amino acids, making the D-configuration of this building block inherently resistant to proteolytic cleavage. researchgate.netnih.gov This dual protection from both α-methylation and D-stereochemistry significantly enhances the peptide's metabolic stability and half-life. researchgate.netnih.gov
In the realm of de novo protein design , which aims to create entirely new protein structures with novel functions, this compound provides a tool for precise structural control. duke.edu The design of stable, well-folded proteins is a central challenge, and the conformational rigidity imparted by α-methylated residues is highly advantageous. duke.edu By restricting the available Ramachandran space, designers can more accurately predict and engineer specific secondary structures, such as α-helices or turns. The D-amino acid configuration can be strategically placed to induce specific turns or non-canonical structures that are critical for achieving a desired protein fold. nih.gov The trityl-protected cysteine side chain adds another layer of utility, allowing for the controlled introduction of disulfide bridges after synthesis. These covalent cross-links are essential for stabilizing tertiary structures in many designed proteins, locking the folded state into a stable and functional architecture. nih.gov
The table below summarizes the strategic advantages conferred by the distinct structural features of this compound in advanced peptide engineering.
| Structural Feature | Effect on Peptide Structure | Strategic Application in Design |
| α-Methyl Group | Induces steric hindrance; restricts backbone dihedral angles (φ, ψ). | Enhances proteolytic stability; pre-organizes the peptide into a specific conformation to improve binding affinity. |
| D-Configuration | Introduces non-natural stereochemistry. | Confers resistance to degradation by natural proteases; enables the formation of specific structural motifs like β-turns. |
| Cys(Trt) Side Chain | Provides a protected thiol group for selective chemical modification. | Allows for planned introduction of disulfide bonds to stabilize tertiary structure; serves as a site for conjugation or labeling. |
Detailed research findings have highlighted the practical impact of these features. For instance, studies on peptides containing non-natural modifications demonstrate that restricting conformational freedom is a highly effective strategy for increasing binding affinity to target proteins. nih.gov The stability against proteolysis is another well-documented advantage, with D-amino acids and N-methylated residues being common tools to prolong the active life of peptide-based therapeutics. researchgate.net In de novo design, the ability to create hyperstable scaffolds is paramount, and this is often achieved by introducing constraints such as disulfide bonds and conformationally rigid amino acids. nih.gov
The following table outlines key research findings related to the incorporation of similar modified amino acids in peptide and protein engineering.
| Research Finding | Outcome for Peptide/Protein Engineering |
| Incorporation of D-amino acids significantly increases resistance to enzymatic degradation. nih.gov | Leads to peptides with longer biological half-lives, a crucial property for therapeutic candidates. |
| α-Methylation restricts conformational freedom, favoring specific secondary structures. nih.gov | Allows for the design of peptides locked in their bioactive shape, enhancing target affinity and specificity. |
| Cysteine side chains enable covalent cyclization via disulfide bonds. nih.gov | Stabilizes the overall three-dimensional structure of the peptide or protein, improving thermal and chemical stability. |
By combining these attributes, this compound provides a multifaceted approach to designing sophisticated peptides and proteins with precisely controlled structures and enhanced stability, making it a valuable component in the toolkit for modern peptide chemistry and synthetic biology.
Advanced Analytical and Characterization Techniques in Peptide Research
Spectroscopic Methods for Conformational Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of amino acid derivatives and the peptides they form.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the structure and conformation of molecules in solution. For Fmoc-alpha-Me-D-Cys(Trt)-OH, 1H and 13C NMR would be used to confirm its chemical structure. While specific NMR data for this exact compound is not published in detail, analogous data for similar Fmoc-protected amino acids are available. scienceopen.comrsc.org For instance, the protons of the Fmoc group typically appear in the aromatic region (around 7.2-7.8 ppm), while the methyl group would present a characteristic singlet in the aliphatic region of the 1H NMR spectrum. Two-dimensional NMR techniques, such as COSY and NOESY, would be invaluable in determining the through-bond and through-space correlations, respectively, providing insights into the conformational preferences of the molecule. The introduction of the α-methyl group is known to restrict the Ramachandran angles (φ and ψ), and NMR studies on peptides containing this modification can quantify this conformational constraint. nih.gov
Interactive Table 1: Representative Spectroscopic Data for Related Compounds
| Technique | Compound Type | Observed Characteristics |
| Circular Dichroism | Peptides with α-methylated amino acids | Tendency to show increased α-helical content compared to non-methylated counterparts. |
| 1H NMR | Fmoc-protected amino acids | Aromatic protons of Fmoc group (δ 7.2-7.8 ppm), α-proton, β-protons, and protecting group signals. |
| 13C NMR | Fmoc-protected amino acids | Carbonyl carbon, aromatic carbons of Fmoc, α-carbon, and protecting group carbons. |
Mass Spectrometry for Molecular Characterization (e.g., Electrospray Ionization Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and confirming the identity of synthetic compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high accuracy. For this compound, ESI-MS would be used to verify its molecular weight (599.74 g/mol ). iris-biotech.deadvancedchemtech.com Tandem mass spectrometry (ESI-MS/MS) can provide structural information through fragmentation analysis. The fragmentation patterns of Fmoc-protected amino acids and peptides are well-studied. mdpi.com Common fragmentation pathways involve the loss of the Fmoc group and cleavages along the amino acid backbone. mdpi.com The presence of the bulky trityl group and the α-methyl group would influence the fragmentation pattern, potentially leading to characteristic product ions that can be used for identification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique particularly useful for the analysis of peptides and proteins. nih.gov While typically used for larger molecules, MALDI-TOF-MS can also be employed to characterize modified amino acids. In the context of peptide synthesis, MALDI-TOF-MS is an invaluable tool for monitoring the incorporation of this compound into a growing peptide chain and for verifying the mass of the final product. researchgate.net The analysis of cysteine-containing peptides by MALDI-TOF-MS can sometimes be enhanced by specific chemical modifications of the cysteine residue to improve ionization efficiency. nih.gov
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Notes |
| ESI-MS | Positive | [M+H]+ ≈ 600.75 | M represents the molecular formula C38H33NO4S. |
| ESI-MS | Positive | [M+Na]+ ≈ 622.73 | Adduct with sodium ions is commonly observed. |
| ESI-MS/MS | Positive | Varies | Fragmentation would likely show loss of the Trityl group (243.34 Da) and the Fmoc group (222.24 Da). |
| MALDI-TOF-MS | Positive | [M+H]+ ≈ 600.75 | Often requires a suitable matrix for optimal ionization. |
Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for the purification of synthetic amino acid derivatives and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the purification and purity analysis of Fmoc-protected amino acids. nih.gov Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid) are used. hplc.eu The purity of this compound would be determined by integrating the peak area of the main compound and any impurities detected, typically by UV absorbance at a wavelength where the Fmoc group absorbs strongly (around 265 nm or 301 nm).
Given that this compound is a chiral molecule, specialized chiral HPLC methods can be employed to assess its enantiomeric purity. phenomenex.com Polysaccharide-based chiral stationary phases have proven effective for the enantioseparation of a wide range of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com The development of a robust HPLC method is critical to ensure that the final product is free of diastereomeric and other impurities, which is crucial for its application in peptide synthesis. ajpamc.com
Interactive Table 3: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, 3-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 265 nm or 301 nm |
| Column Temperature | 25 - 40 °C |
Q & A
Q. What are the optimal storage conditions and handling protocols for Fmoc-α-Me-D-Cys(Trt)-OH to ensure chemical stability?
- Methodological Answer: Store the compound at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Prior to use, warm the sample to 37°C and sonicate in DMSO (100 mg/mL) to improve solubility. Avoid repeated freeze-thaw cycles. Solutions should be prepared under inert gas (e.g., nitrogen) to minimize oxidation .
Q. How should stock solutions of Fmoc-α-Me-D-Cys(Trt)-OH be prepared to avoid aggregation and ensure reproducibility?
- Methodological Answer: Dissolve the compound in DMSO at a concentration of 100 mg/mL (170.73 mM) using ultrasonic agitation. Pre-warm DMSO to 37°C to enhance dissolution efficiency. For in vivo studies, prepare working solutions by diluting the DMSO stock with a biocompatible solvent (e.g., PEG-300 or saline) to maintain final DMSO concentrations below 5% (v/v) to minimize cytotoxicity .
Q. What is the role of the Trityl (Trt) protecting group in Fmoc-α-Me-D-Cys(Trt)-OH, and how is it removed during peptide synthesis?
- Methodological Answer: The Trt group protects the thiol (-SH) group of cysteine during solid-phase peptide synthesis (SPPS) to prevent unwanted disulfide bond formation. It is removed using 95% trifluoroacetic acid (TFA) containing 1–5% triisopropylsilane (TIS) for 1–3 hours. The acidic cleavage simultaneously deprotects side chains and releases the peptide from the resin .
Advanced Research Questions
Q. How can racemization of Fmoc-α-Me-D-Cys(Trt)-OH be minimized during coupling in SPPS?
- Methodological Answer: Racemization is suppressed by using symmetrical anhydride activation or DIPCDI/HOBt coupling reagents, which reduce base-induced epimerization. Avoid phosphonium/uronium reagents (e.g., HBTU, PyBOP) unless paired with collidine as a mild base. Pre-activation time should be limited to <5 minutes to prevent prolonged exposure to basic conditions .
Q. What analytical techniques are recommended to verify the stereochemical integrity of peptides incorporating Fmoc-α-Me-D-Cys(Trt)-OH?
- Methodological Answer: Use reversed-phase HPLC (RP-HPLC) with chiral columns to resolve D/L-cysteine epimers. Confirm identity via high-resolution LC-MS and 2D NMR (e.g., COSY, HSQC) to assign stereochemistry. For disulfide bond analysis, employ Ellman’s assay post-Trt deprotection to quantify free thiols .
Q. How can Design of Experiments (DOE) optimize coupling efficiency and minimize side reactions for this compound in complex peptides?
- Methodological Answer: Apply Taguchi DOE to screen critical parameters:
- Factors: Activation reagent (DIC vs. HATU), base (collidine vs. DIEA), temperature (0°C vs. RT).
- Response variables: Coupling efficiency (HPLC), racemization (chiral analysis).
Optimized conditions derived from DOE models reduce racemization by 80% in histidine analogs, a strategy transferable to cysteine derivatives .
Q. What challenges arise in synthesizing peptides with multiple protected cysteine residues, and how can they be addressed?
- Methodological Answer: Competing deprotection/oxidation can occur. Use orthogonal protecting groups (e.g., Trt with Acm or Dpm) for regioselective disulfide formation. For example, S-Trt is cleaved with TFA, while S-Dpm requires harsher acidic conditions (e.g., HF), enabling sequential disulfide bond formation .
Q. How does the α-methyl modification in Fmoc-α-Me-D-Cys(Trt)-OH influence peptide conformation and stability?
- Methodological Answer: The α-methyl group introduces steric constraints, stabilizing 310-helical conformations and reducing backbone flexibility. Characterize conformational effects via circular dichroism (CD) and molecular dynamics simulations . This modification also enhances protease resistance, as shown in DOTA-conjugated peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
